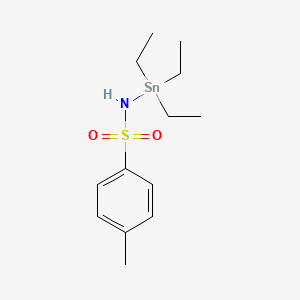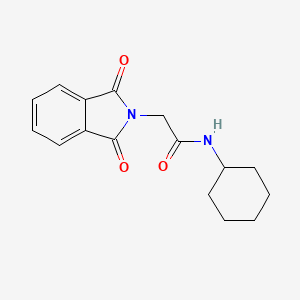![molecular formula C10H16OS2 B11961521 (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol](/img/structure/B11961521.png)
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol is a chemical compound with the molecular formula C10H16OS2 and a molecular weight of 216.366 g/mol . This compound is characterized by its unique spiro structure, which includes a dithia ring system. It is primarily used in research and development due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol typically involves the condensation of sulfur-containing compounds with appropriate carbonyl compounds. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
科学的研究の応用
(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action for (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol is not well-documented. its chemical structure suggests it may interact with biological molecules through its sulfur atoms, potentially forming disulfide bonds or undergoing redox reactions. These interactions could affect various molecular targets and pathways, but further research is needed to elucidate these mechanisms .
類似化合物との比較
Similar Compounds
- (7,9-Dimethyl-1,4-dioxaspiro[4.5]dec-8-yl)methanol
- (8-Hydroxymethyl-7,9-diphenyl-1,4-dioxaspiro[4.5]dec-8-yl)methanol
- (8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-yl)methanol
Uniqueness
What sets (7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol apart from similar compounds is its dithia ring system, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized research applications .
特性
分子式 |
C10H16OS2 |
|---|---|
分子量 |
216.4 g/mol |
IUPAC名 |
(7-methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol |
InChI |
InChI=1S/C10H16OS2/c1-8-6-10(12-4-5-13-10)3-2-9(8)7-11/h6,9,11H,2-5,7H2,1H3 |
InChIキー |
IACAFCIJTWHDCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2(CCC1CO)SCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961447.png)
![2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B11961457.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961464.png)

![Ethyl n-[(benzyloxy)carbonyl]alanylalaninate](/img/structure/B11961476.png)


![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)


![4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11961513.png)

![4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11961536.png)
